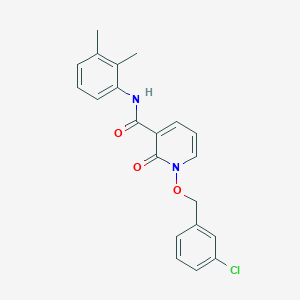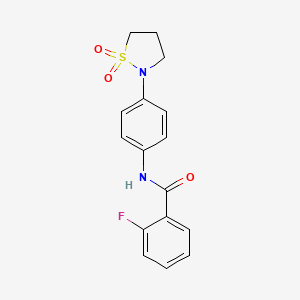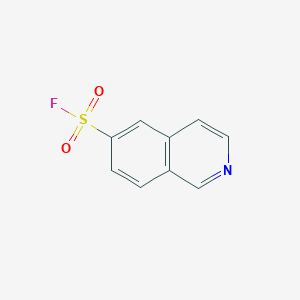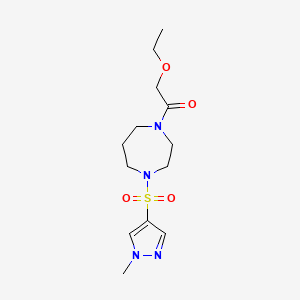![molecular formula C17H21N3O3 B2549841 tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate CAS No. 2140305-87-7](/img/structure/B2549841.png)
tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including acylation, nucleophilic substitution, and reduction. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be analyzed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy. For instance, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were calculated using DFT methods, and the results were in good agreement with experimental data . The molecular orbitals, such as HOMO and LUMO, can also be calculated to understand the electronic properties of these compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For example, they can participate in Cu(I)-catalyzed [3+2] cycloadditions to form cycloadducts , or in directed lithiation reactions to produce substituted products . These reactions are important for the functionalization of the carbamate moiety and the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The metabolism of these compounds can vary significantly among different species, as seen in the study of m-tert.-butylphenyl N-methylcarbamate metabolism in insects and mice . Additionally, the derivatization of carbamates for analytical purposes, such as gas chromatography-mass spectrometry, can be optimized to improve detection limits and recovery rates .
Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate
Studies on synthetic phenolic antioxidants (SPAs), which are structurally similar or related to tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate, show their widespread use in industrial applications to retard oxidative reactions. These compounds, including tert-butyl derivatives, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and use of personal care products. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, highlighting the need for future research to develop SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Degradation and Bioremediation
The fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) in the subsurface is governed by their degradability under various redox conditions. The degradation of MTBE, a compound with similar tert-butyl groups, has been studied extensively, with tert-butyl alcohol (TBA) often found as an accumulating intermediate. Biodegradation of MTBE and TBA under aerobic and anoxic conditions has been reported, although the degradation pathways and rates vary significantly, suggesting site-specific conditions influence degradation efficiency. This underscores the potential for bioremediation strategies in the removal of tert-butyl-containing compounds from contaminated sites (Schmidt et al., 2004).
Applications in Pollution Remediation
Recent advances in the application of polymer membranes for the purification of fuel oxygenated additives highlight the effectiveness of membrane processes in separating organic mixtures containing tert-butyl groups. The review on the pervaporation technique, specifically for methanol/methyl tert-butyl ether (MTBE) separation, demonstrates the utility of polymer membranes in addressing environmental concerns associated with tert-butyl derivatives in fuel additives. This technology presents an efficient and eco-friendly approach to mitigating pollution from such compounds (Pulyalina et al., 2020).
Propiedades
IUPAC Name |
tert-butyl N-[[4-(6-methylpyrazin-2-yl)oxyphenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-9-18-11-15(20-12)22-14-7-5-13(6-8-14)10-19-16(21)23-17(2,3)4/h5-9,11H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLIBSNRYZAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)
![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)
![10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549760.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)
![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)

![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)
![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)


